molecular formula C12H15N5O3 B3812183 2-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-5-(4-morpholinyl)-3(2H)-pyridazinone

2-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-5-(4-morpholinyl)-3(2H)-pyridazinone

Cat. No.: B3812183
M. Wt: 277.28 g/mol
InChI Key: WHUPBZRVVBUDLO-UHFFFAOYSA-N
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Description

The 1,2,4-oxadiazole ring is a five-membered heterocyclic compound that contains one oxygen and two nitrogen atoms . This structure has received considerable attention due to its unique bioisosteric properties and a wide spectrum of biological activities . It’s a perfect framework for novel drug development .


Synthesis Analysis

An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature .


Molecular Structure Analysis

The molecular weight of a similar compound, 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzoic acid, is 204.18 . The empirical formula is C10H8N2O3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzoic acid, are as follows: it’s a solid with a molecular weight of 204.18 . The empirical formula is C10H8N2O3 .

Mechanism of Action

While the mechanism of action for your specific compound isn’t available, it’s worth noting that compounds containing the 1,2,4-oxadiazole unit exhibit a wide range of biological activities such as anticancer, antiparasitic, antifungal, antibacterial, antidepressant, anti-tubercular, and anti-inflammatory .

Future Directions

The interest in 1,2,4-oxadiazoles’ biological application has been doubled in the last fifteen years . They have found application mainly as High Energy Density Materials (HEDMs) as well as biologically active compounds with cytotoxic properties .

Properties

IUPAC Name

2-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-5-morpholin-4-ylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O3/c1-9-14-11(15-20-9)8-17-12(18)6-10(7-13-17)16-2-4-19-5-3-16/h6-7H,2-5,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHUPBZRVVBUDLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)CN2C(=O)C=C(C=N2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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